molecular formula C18H13N3O B2643822 6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline CAS No. 866018-97-5

6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline

Cat. No. B2643822
CAS RN: 866018-97-5
M. Wt: 287.322
InChI Key: VVFQVPAIRDCGCI-UHFFFAOYSA-N
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Description

The compound “6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline” is a heterocyclic compound with a molecular formula of C18H13N3O and a molecular weight of 287.32 . It contains a quinoline nucleus, which is an important construction motif for the development of new drugs . The quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .


Synthesis Analysis

The synthesis of quinoline and its derivatives has been extensively studied due to its wide range of biological and pharmacological activities . A number of established protocols have been reported for the synthesis of the quinoline ring, which can be altered to produce a number of differently substituted quinolines . The synthesis of new 2-amino-1,3,4-oxadiazole derivatives has also been reported .


Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . The chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

A series of quinoline-based 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial, antitubercular, antimalarial, and cytotoxic activities. These derivatives exhibit significant biological activities, suggesting their potential as therapeutic agents in treating infections and diseases (Ladani & Patel, 2015).

Antiprotozoal Agents

Quinoxaline-based 1,3,4-oxadiazoles have been shown to display promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, highlighting their potential as antiprotozoal agents. The lead compound, in particular, demonstrated effectiveness in a short-term in vivo model against T. cruzi, suggesting a new avenue for treating protozoal infections (Patel et al., 2017).

Anticancer Potential

The compound has been investigated for its anticancer potential, with some derivatives showing sub-micromolar anti-proliferative activity in cancer cell lines. This suggests its utility in designing novel anticancer agents, especially targeting Bcl-2, a protein known to resist programmed cell death in cancer cells (Hamdy et al., 2019).

Antimicrobial Activity

Novel derivatives have been synthesized and tested for antimicrobial activity against a variety of bacteria and fungi. These studies reveal the compound's potential as a base for developing new antimicrobial agents (Faldu et al., 2014; Gupta et al., 2008).

Anti-inflammatory and Analgesic Activities

The synthesis of novel derivatives has also been explored for their potential anti-inflammatory and analgesic activities. These studies contribute to the understanding of the compound's utility in treating inflammation and pain, showcasing a broader therapeutic applicability (Alam et al., 2011).

Mechanism of Action

While the specific mechanism of action for “6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline” is not explicitly stated in the search results, quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . Future research could focus on the development of new quinoline derivatives with improved therapeutic effects and lesser side effects .

properties

IUPAC Name

2-(4-methylphenyl)-5-quinolin-6-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c1-12-4-6-13(7-5-12)17-20-21-18(22-17)15-8-9-16-14(11-15)3-2-10-19-16/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFQVPAIRDCGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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